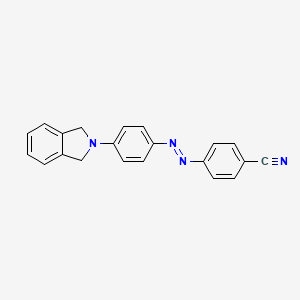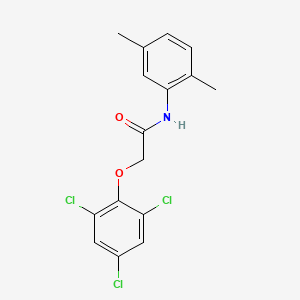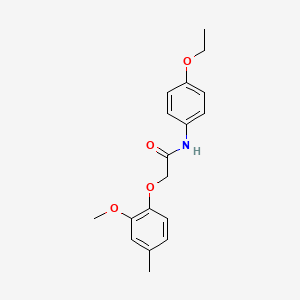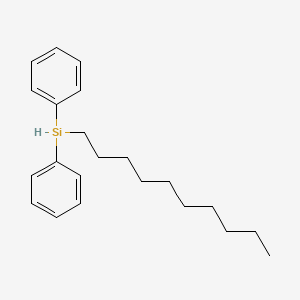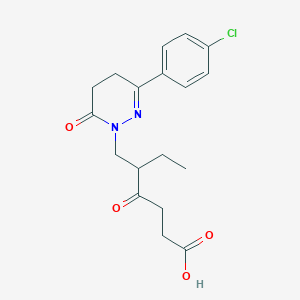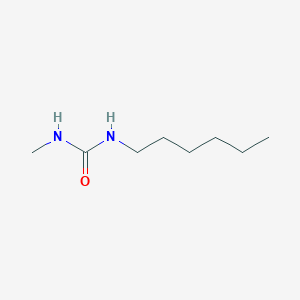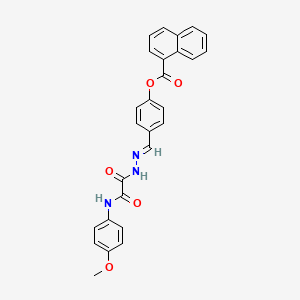
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-naphtoate de 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C27H21N3O5 et de masse moléculaire 467,486 g/mol Ce composé est connu pour sa structure unique, qui comprend un groupe naphtoate, un groupe méthoxyanilino et un groupe carbohydrazonoyl
Méthodes De Préparation
La synthèse du 1-naphtoate de 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle implique plusieurs étapes et des conditions de réaction spécifiques. La voie de synthèse commence généralement par la préparation des composés intermédiaires, qui sont ensuite combinés pour former le produit final. Les conditions de réaction comprennent souvent l’utilisation de solvants, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés . Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de ces procédures de laboratoire tout en maintenant des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Le 1-naphtoate de 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines.
Applications de la recherche scientifique
Le 1-naphtoate de 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 1-naphtoate de 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte spécifiques de son utilisation .
Comparaison Avec Des Composés Similaires
Le 1-naphtoate de 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle peut être comparé à d’autres composés similaires, tels que :
- 4-(2-((2-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-butoxybenzoate
- 4-(2-(anilino(oxo)acétyl)carbohydrazonoyl)phényl 4-chlorobenzoate
- 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl benzoate
Ces composés partagent des similitudes structurelles mais diffèrent dans leurs groupes fonctionnels et leurs applications spécifiques. La particularité du 1-naphtoate de 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Numéro CAS |
881454-68-8 |
|---|---|
Formule moléculaire |
C27H21N3O5 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-34-21-15-11-20(12-16-21)29-25(31)26(32)30-28-17-18-9-13-22(14-10-18)35-27(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
Clé InChI |
OHTJEPVEXIXUHE-OGLMXYFKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



